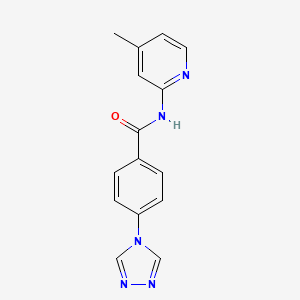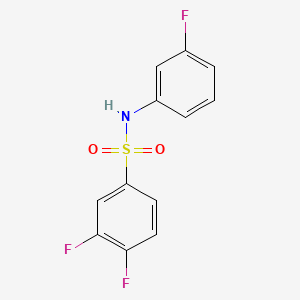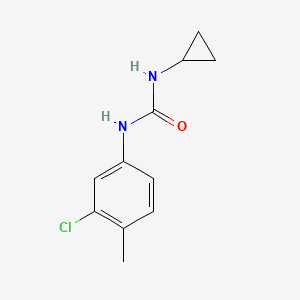![molecular formula C22H25N3O6 B5339033 1-(4-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine](/img/structure/B5339033.png)
1-(4-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(4-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine is not fully understood. However, studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound inhibits the production of inflammatory cytokines by inhibiting the NF-κB signaling pathway. The anti-diabetic activity of this compound is thought to be due to its ability to increase insulin sensitivity and reduce glucose production in the liver.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammatory cytokine production, and the reduction of blood glucose levels in diabetic rats. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine in lab experiments include its potent antitumor, anti-inflammatory, and anti-diabetic properties, as well as its low toxicity and high selectivity towards cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its high cost.
Orientations Futures
There are several future directions for the study of 1-(4-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine. These include:
1. Further investigation of the mechanism of action of this compound.
2. Development of new synthesis methods to improve the yield and purity of this compound.
3. Evaluation of the efficacy of this compound in animal models of cancer, inflammation, and diabetes.
4. Investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Development of new formulations to improve the solubility and bioavailability of this compound.
Conclusion
In conclusion, this compound is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have potent antitumor, anti-inflammatory, and anti-diabetic properties, as well as low toxicity and high selectivity towards cancer cells. Further investigation of this compound is warranted to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
1-(4-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine has been synthesized using various methods, including the reaction of 4-nitroaniline with 3-(3,4,5-trimethoxyphenyl)acrylic acid and piperazine in the presence of a catalyst. The reaction yields the desired compound in high purity and yield.
Applications De Recherche Scientifique
1-(4-nitrophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine has been studied for its potential therapeutic applications, including its antitumor, anti-inflammatory, and anti-diabetic properties. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have anti-diabetic activity by reducing blood glucose levels in diabetic rats.
Propriétés
IUPAC Name |
(E)-1-[4-(4-nitrophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-29-19-14-16(15-20(30-2)22(19)31-3)4-9-21(26)24-12-10-23(11-13-24)17-5-7-18(8-6-17)25(27)28/h4-9,14-15H,10-13H2,1-3H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPFROJFQVMITA-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-({[(4-methylphenyl)thio]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5338952.png)
![6-[4-(4-ethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5338965.png)
![N~2~-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5338966.png)
![3-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B5338970.png)
![N-(2-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338978.png)

![1-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5338989.png)


![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5339020.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5339025.png)
![4-(2-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5339036.png)
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide](/img/structure/B5339041.png)

